(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-31608 involves the formation of a penem nucleus, which is a hybrid structure of penicillins and cephalosporins . The key steps include:
Formation of the Penem Nucleus: This involves the cyclization of a suitable precursor to form the bicyclic core structure.
Functional Group Modifications: Introduction of specific functional groups such as the aminomethyl and hydroxyethyl groups at designated positions on the penem nucleus.
Industrial Production Methods
Industrial production of CGP-31608 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves multiple steps including crystallization, filtration, and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
CGP-31608 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the antibacterial activity.
Substitution: Substitution reactions can introduce different substituents on the penem nucleus.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of CGP-31608 with modified antibacterial properties .
Scientific Research Applications
CGP-31608 has been extensively studied for its antibacterial properties. Its applications include:
Mechanism of Action
CGP-31608 exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . The compound binds to these proteins, preventing the cross-linking of peptidoglycan chains, leading to cell lysis and death . Its stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another penem antibiotic with broad-spectrum activity.
FCE 22101: A penem compound with similar antibacterial properties.
Faropenem: Known for its stability and effectiveness against resistant strains.
Uniqueness of CGP-31608
CGP-31608 is unique due to its balanced spectrum of activity, stability against beta-lactamase enzymes, and potent inhibition of multiple penicillin-binding proteins . These properties make it a valuable compound in the fight against resistant bacterial infections.
Properties
CAS No. |
107740-67-0 |
---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-3(12)5-7(13)11-6(9(14)15)4(2-10)16-8(5)11/h3,5,8,12H,2,10H2,1H3,(H,14,15)/t3-,5+,8-/m1/s1 |
InChI Key |
RXCNILVLOHRALM-UWBRJAPDSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)CN)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)CN)C(=O)O)O |
107740-67-0 | |
Synonyms |
AMA-3176 CGP 31608 CGP 32879 CGP-31608 CGP-32879 |
Origin of Product |
United States |
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